Home > Products > Screening Compounds P37299 > Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate
Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate - 896579-91-2

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate

Catalog Number: EVT-2633551
CAS Number: 896579-91-2
Molecular Formula: C17H18N2O4
Molecular Weight: 314.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is a chemical compound with the molecular formula C17H18N2O4. It is characterized by its unique structure, which includes a methoxybenzyl group and a ureido linkage. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its interesting chemical properties make it a subject of research for potential biological activities, such as antimicrobial and anticancer effects.

Synthesis Analysis

The synthesis of methyl 2-(3-(2-methoxybenzyl)ureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methoxybenzyl isocyanate. This reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified using column chromatography to achieve high purity.

Technical Details

  • Starting Materials:
    • Methyl 2-aminobenzoate
    • 2-methoxybenzyl isocyanate
  • Solvents:
    • Dichloromethane
    • Tetrahydrofuran
  • Reaction Conditions:
    • Reflux
  • Purification Method:
    • Column chromatography
Molecular Structure Analysis

The molecular structure of methyl 2-(3-(2-methoxybenzyl)ureido)benzoate features:

  • A methoxy group attached to a benzene ring.
  • A ureido functional group that connects the methoxybenzyl moiety to the benzoate portion.

Structural Data

  • Molecular Formula: C17H18N2O4
  • Molecular Weight: Approximately 314.34 g/mol
  • Functional Groups:
    • Ureido (–NH–(C=O)–NH–)
    • Methoxy (–OCH3)

This structure contributes to its unique reactivity and potential biological interactions.

Chemical Reactions Analysis

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate can undergo several chemical reactions due to its functional groups:

Types of Reactions

  1. Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
    • Reagents: Potassium permanganate, chromium trioxide.
  2. Reduction: The ureido linkage can be reduced to form an amine.
    • Reagents: Lithium aluminum hydride, sodium borohydride.
  3. Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Major Products Formed

The reactions can yield various derivatives, including hydroxylated compounds, amine derivatives, and substituted benzyl compounds.

Mechanism of Action

The mechanism of action of methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves its interaction with specific molecular targets within biological systems. The methoxybenzyl group may interact with various enzymes and receptors, modulating their activity. Additionally, the ureido linkage may facilitate binding to biological molecules, influencing their function and activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Melting Point: Specific melting point data is not provided but can be determined through experimental methods.

Chemical Properties

These properties make methyl 2-(3-(2-methoxybenzyl)ureido)benzoate suitable for various applications in research.

Applications

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate has several scientific research applications:

  1. Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  2. Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Explored for therapeutic applications, particularly in drug development targeting specific diseases.
  4. Industry: Utilized in the production of specialty chemicals and as an intermediate in synthesizing more complex molecules .
Introduction to Histone Deacetylase (HDAC) Inhibitors

Epigenetic Regulation and HDAC Isoform Specificity in Oncology

Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, fundamentally influencing gene expression and cellular processes. Eighteen human HDAC isoforms are classified into four classes based on structure, cofactor dependence, and subcellular localization:

  • Class I (HDAC1, HDAC2, HDAC3, HDAC8): Zinc-dependent, primarily nuclear, ubiquitous expression, regulate core transcriptional processes [1] [4] [10].
  • Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) & Class IIb (HDAC6, HDAC10): Zinc-dependent, shuttle between nucleus and cytoplasm, exhibit tissue-specific expression. HDAC6 is unique with two deacetylase domains and a ubiquitin-binding zinc finger domain [1] [4] [7].
  • Class III (SIRT1-SIRT7): NAD+-dependent, not inhibited by classical Zn²⁺-binding HDAC inhibitors [1] [4].
  • Class IV (HDAC11): Zinc-dependent, shares features with Class I and II [1] [4].

Table 1: Classification and Functional Characteristics of Zinc-Dependent HDACs

ClassHDAC IsoformsCofactorLocalizationKey Functional Domains
I1, 2, 3, 8Zn²⁺NuclearSingle catalytic domain
IIa4, 5, 7, 9Zn²⁺Nucleo-cytoplasmicN-terminal regulatory domain
IIb6, 10Zn²⁺Predominantly CytoplasmicHDAC6: Two catalytic domains, ZnF-UBP
IV11Zn²⁺NuclearHomology to Class I/II

Epigenetic dysregulation, including aberrant HDAC activity, is a hallmark of cancer. Pan-HDAC inhibitors (e.g., Vorinostat, Belinostat) target multiple Class I/II isoforms, demonstrating efficacy in hematological malignancies by inducing apoptosis, cell cycle arrest (e.g., via p21/p53 upregulation), and reactive oxygen species generation [1] [4] [7]. However, their broad specificity often leads to significant toxicity (e.g., fatigue, hematological issues) and limited efficacy in solid tumors [9]. This spurred development of isoform-selective inhibitors, aiming to retain therapeutic benefits while minimizing off-target effects. HDAC6 emerged as a particularly promising target due to its distinct cytoplasmic localization, unique substrate profile, and critical roles in oncogenic pathways beyond epigenetic regulation [3] [6] [9].

Rationale for Targeting HDAC6 in Melanoma Therapeutics

HDAC6 plays a disproportionately critical role in melanoma pathogenesis and immune evasion compared to other isoforms, making it a compelling therapeutic target:

  • Modulation of Tumor Cell Survival Pathways: HDAC6 deacetylates key client proteins of Heat Shock Protein 90 (HSP90). Inhibition leads to HSP90 hyperacetylation, disrupting its chaperone function and promoting degradation of oncogenic clients (e.g., Bcr-Abl, AKT, c-Raf) crucial for melanoma cell survival and proliferation [4] [7] [10].
  • Regulation of Immunosuppressive Proteins: Selective HDAC6 inhibitors (HDAC6i) like Nexturastat A or ACY-1215 significantly downregulate PD-L1 expression on melanoma cells, both basally and in response to interferon gamma (IFNγ) produced during immune checkpoint blockade (e.g., anti-PD-1 therapy). This contrasts with pan-HDACi, which can upregulate PD-L1 and PD-L2. HDAC6i also suppress other immunosuppressive pathways (e.g., PD-L2, galectin-9) [6] [9].
  • Reprogramming the Tumor Microenvironment (TME):
  • T-cells: HDAC6i (e.g., ACY-1215, ACY-241) enhance anti-tumor T-cell function by reducing Th2 cytokines (IL-4, IL-5, IL-6, IL-10, IL-13) and the transcription factor GATA3, while increasing the Th1 master regulator T-BET. They promote a central memory T-cell phenotype (CD45RO⁺CD62L⁺CCR7⁺), associated with sustained immune responses, and reduce expression of exhaustion markers (TIM3, LAG3, PD1, EOMES⁺PD1⁺). These effects improve T-cell cytotoxicity against melanoma cells [6].
  • Macrophages: HDAC6i profoundly shift tumor-associated macrophages (TAMs) from a pro-tumorigenic M2 phenotype (promoting angiogenesis, immunosuppression) towards an anti-tumor M1 phenotype. This decreases levels of M2-associated cytokines and factors within the TME [9].
  • Regulatory T-cells (Tregs): HDAC6i reduce the frequency and suppressive function of Tregs within the TME, further alleviating immune suppression [6].
  • Inhibition of Metastasis-Related Processes: HDAC6 regulates α-tubulin acetylation, impacting microtubule dynamics and cell motility. It also controls cortactin acetylation, influencing invadopodia formation and extracellular matrix degradation – key steps in metastasis [1] [3].

Table 2: Impact of HDAC6 Inhibition on Melanoma and the Tumor Immune Microenvironment

Target Cell/ProcessKey Effects of HDAC6 InhibitionTherapeutic Consequence
Melanoma CellsHSP90 client degradation (e.g., AKT, c-Raf); ↓ PD-L1/PD-L2 expressionReduced survival/proliferation; Enhanced immunogenicity
T-cells↓ Th2 cytokines/GATA3; ↑ T-BET; ↑ Central memory phenotype; ↓ ExhaustionEnhanced cytotoxic function & persistence
Macrophages (TAMs)Shift from M2 → M1 phenotypeReduced immunosuppression & pro-tumor signaling
Tregs↓ Frequency; ↓ Suppressive functionReduced inhibition of effector T-cells
MetastasisDisrupted cell motility & invadopodia functionPotential reduction in metastatic spread

Preclinical studies in uveal (UM) and cutaneous melanoma models demonstrate that HDAC6i (e.g., ACY-1215, VS13) reduce tumor cell viability and tumor growth. Critically, they synergize powerfully with immune checkpoint inhibitors (anti-PD-1), converting immunologically "cold" tumors into "hot" ones by enhancing T-cell infiltration and function while counteracting therapy-induced upregulation of immunosuppressive checkpoints [3] [6] [9]. This synergy provides a strong rationale for clinical investigation in melanoma, including metastatic uveal melanoma (MUM), which has limited treatment options [3].

Structural Evolution of Urea-Based HDAC Inhibitors

The core structure of HDAC inhibitors typically comprises three key pharmacophoric elements:

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion in the HDAC catalytic pocket (e.g., hydroxamate, benzamide, thiol).
  • Cap Group (CAP): Interacts with residues at the rim of the HDAC active site tunnel, contributing to isoform selectivity and pharmacokinetic properties.
  • Linker Region: Connects the ZBG and CAP, occupying the hydrophobic tunnel leading to the catalytic site.

Urea (-NH-C(O)-NH-) motifs have emerged as valuable components within the linker and cap regions of HDAC inhibitors due to:

  • Conformational Restriction & Rigidity: The planar urea moiety can reduce conformational flexibility, potentially enhancing binding affinity and selectivity by optimally positioning the ZBG and CAP.
  • Hydrogen Bonding Capacity: Urea acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), enabling critical interactions with amino acid residues (e.g., backbone carbonyls or amines) lining the HDAC active site tunnel. This can improve binding kinetics and residence time.
  • Tunable Hydrophobicity: The substituents attached to the urea nitrogen atoms can be modified to modulate the compound's hydrophobicity and steric bulk, fine-tuning its interaction within the specific topology of different HDAC isoforms' active site tunnels, particularly favoring HDAC6.
  • Synthetic Versatility: Ureas are readily synthesized via reactions of isocyanates with amines or carbamates with amines, allowing for efficient exploration of structure-activity relationships (SAR).

Methyl 2-(3-(2-Methoxybenzyl)ureido)benzoate exemplifies the strategic incorporation of a urea motif within an HDAC inhibitor scaffold. Its structure can be dissected pharmacophorically:

  • ZBG: While not explicitly defined in the limited available data, common ZBGs compatible with urea-containing linkers include hydroxamates or benzamides. The ester group (Methyl benzoate) might be metabolized to a carboxylic acid (weak ZBG) or, more likely, represents part of the linker/CAP system.
  • Linker: The central urea group [-NH-C(O)-NH-] serves as a critical rigidifying and hydrogen-bonding element within the linker region. The ortho-substituted benzoate ester/acid and the methylene group connected to the 2-methoxybenzyl ring likely form part of the extended linker occupying the hydrophobic tunnel.
  • Cap Group: The 2-methoxybenzyl moiety constitutes the CAP. Its aromatic nature and methoxy substituent are designed to engage in favorable van der Waals and potentially polar interactions with the rim of the HDAC active site. The ortho position of the methoxy group could impose specific steric or conformational constraints influencing isoform selectivity.

Table 3: Pharmacophoric Analysis of Methyl 2-(3-(2-Methoxybenzyl)ureido)benzoate

Pharmacophoric ElementStructural Component in CompoundPutative Function
Zinc-Binding Group (ZBG)Unspecified/Unclear (Potentially masked)Chelates catalytic Zn²⁺ ion
Linker RegionUrea [-NH-C(O)-NH-]; -CH₂-; C₆H₄-COOCH₃ (ortho)Occupies hydrophobic tunnel; Urea provides rigidity & H-bonding; Connects ZBG to Cap
Cap Group (CAP)2-Methoxybenzyl (ortho-substituted aryl)Surface recognition; Contributes to selectivity & pharmacokinetics via rim interactions

The specific ortho substitution pattern on both the benzoate ring (creating a bend near the urea) and the benzyl ring (methoxy group) suggests design choices aimed at achieving optimal fit within the more open and complex active site topography of HDAC6 compared to the narrower tunnels of Class I HDACs. HDAC6 possesses a unique, larger active site pocket and a specific, surface-exposed "gating" phenylalanine residue (Phe620 in human HDAC6), which selective inhibitors often engage via their CAP groups [2] [5]. The urea linker in this compound, particularly with the ortho substituents, is hypothesized to confer selectivity towards HDAC6 by better accommodating the structural requirements of its catalytic domain. While detailed biochemical data (IC₅₀ values, selectivity profiles) for Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate itself remain scarce in the provided literature, its structure places it firmly within the evolving class of urea-containing HDAC6 inhibitors designed for enhanced selectivity and reduced toxicity compared to pan-HDAC inhibitors. Its structural features align with the rationale for developing compounds that exploit HDAC6's unique architecture to overcome limitations of broader HDAC inhibition, particularly in modulating the immunosuppressive melanoma microenvironment [2] [3] [5].

Properties

CAS Number

896579-91-2

Product Name

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate

IUPAC Name

methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate

Molecular Formula

C17H18N2O4

Molecular Weight

314.341

InChI

InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21)

InChI Key

NXPXGJPKTFXGPE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.